molecular formula C11H8N4O2 B2455640 (Z)-3-((1H-1,2,4-Triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one CAS No. 338751-52-3

(Z)-3-((1H-1,2,4-Triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one

Cat. No. B2455640
CAS RN: 338751-52-3
M. Wt: 228.211
InChI Key: AQRNUFWCWVJJKZ-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-((1H-1,2,4-Triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one, also known as TAK-243, is a small molecule inhibitor that selectively targets the ubiquitin-activating enzyme (UAE). UAE is an essential enzyme in the ubiquitin-proteasome system, which is responsible for the degradation of intracellular proteins. TAK-243 has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer.

Mechanism of Action

(Z)-3-((1H-1,2,4-Triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one selectively inhibits the activity of UAE, which is responsible for the activation of ubiquitin. Ubiquitin is a small protein that is attached to intracellular proteins, marking them for degradation by the proteasome. By inhibiting UAE, this compound prevents the degradation of intracellular proteins, leading to the accumulation of misfolded and damaged proteins, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been shown to enhance the efficacy of chemotherapy in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

(Z)-3-((1H-1,2,4-Triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one has several advantages in lab experiments. It is a small molecule inhibitor that selectively targets UAE, making it a potent and specific inhibitor. This compound is also stable and easy to handle, making it an ideal compound for in vitro and in vivo studies. However, this compound has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in some experiments.

Future Directions

There are several future directions for the study of (Z)-3-((1H-1,2,4-Triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one. One potential direction is the investigation of this compound in combination with other drugs for the treatment of cancer. Another direction is the exploration of this compound in the treatment of other diseases, such as inflammatory diseases. Additionally, further studies are needed to understand the long-term effects of this compound on the body and its potential side effects.

Synthesis Methods

The synthesis of (Z)-3-((1H-1,2,4-Triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one involves a multistep process that starts with the reaction between 2-(4-methoxyphenyl)acetic acid and thionyl chloride to form the corresponding acid chloride. This is followed by the reaction with 1H-1,2,4-triazole-5-amine to form the intermediate compound. The final step involves the reaction of the intermediate with 2-hydroxybenzaldehyde to form this compound.

Scientific Research Applications

(Z)-3-((1H-1,2,4-Triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one has been extensively studied for its potential therapeutic applications in cancer. Studies have shown that this compound can selectively inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to enhance the efficacy of chemotherapy in cancer cells.

properties

IUPAC Name

3-[(E)-1H-1,2,4-triazol-5-yliminomethyl]-2-benzofuran-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c16-10-8-4-2-1-3-7(8)9(17-10)5-12-11-13-6-14-15-11/h1-6,16H,(H,13,14,15)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOMKEBOCCFYHG-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(OC(=C2C=C1)O)C=NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(OC(=C2C=C1)O)/C=N/C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.